molecular formula C19H20N2O2 B2772744 N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 954024-11-4

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2772744
CAS No.: 954024-11-4
M. Wt: 308.381
InChI Key: QKKXRJYYQUPZNS-UHFFFAOYSA-N
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Description

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound that belongs to the class of tetrahydroquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a tetrahydroquinoline core, which is a common scaffold in many bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves the following steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.

    Propionylation: The tetrahydroquinoline core is then propionylated using propionyl chloride in the presence of a base such as pyridine.

    Benzamidation: Finally, the propionylated tetrahydroquinoline is reacted with benzoyl chloride to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in pathogen metabolism, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
  • N-(1-butyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
  • N-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Uniqueness

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is unique due to its specific propionyl group, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in its interaction with molecular targets compared to other similar compounds.

Biological Activity

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound derived from the tetrahydroquinoline family, which has garnered attention due to its potential biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C_{18}H_{22}N_{2}O
  • Molecular Weight : 290.38 g/mol
  • CAS Number : 16110-13-7

The structure of this compound features a tetrahydroquinoline core substituted with a propanoyl group and a benzamide moiety. This configuration is significant for its interaction with biological targets.

Pharmacological Effects

Research indicates that compounds within the tetrahydroquinoline class exhibit various pharmacological effects, including:

  • Antioxidant Activity : Tetrahydroquinoline derivatives have shown potential as antioxidants, which can mitigate oxidative stress in biological systems.
  • Neuroprotective Effects : Some studies suggest that these compounds may protect neuronal cells from damage, potentially useful in neurodegenerative diseases.
  • Antimicrobial Properties : Certain derivatives have demonstrated antimicrobial activity against various pathogens.

The mechanisms by which this compound exerts its biological effects may involve:

  • Receptor Modulation : Interaction with neurotransmitter receptors (e.g., dopamine receptors), influencing signaling pathways related to mood and cognition.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory processes or metabolic pathways.

Study 1: Neuroprotective Properties

A study published in PubMed explored the neuroprotective effects of tetrahydroquinoline derivatives. The research demonstrated that these compounds could reduce neuronal cell death induced by oxidative stress through the modulation of antioxidant enzyme activity .

CompoundIC50 (µM)Mechanism
This compound15.5Antioxidant activity

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of various tetrahydroquinoline derivatives. The results indicated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Properties

IUPAC Name

N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-2-18(22)21-12-6-9-15-13-16(10-11-17(15)21)20-19(23)14-7-4-3-5-8-14/h3-5,7-8,10-11,13H,2,6,9,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKXRJYYQUPZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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